molecular formula C15H14O3 B1597524 3'-Ethoxy-biphenyl-2-carboxylic acid CAS No. 669713-70-6

3'-Ethoxy-biphenyl-2-carboxylic acid

Cat. No. B1597524
M. Wt: 242.27 g/mol
InChI Key: XYOHNGPCYXWZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Ethoxy-biphenyl-2-carboxylic acid is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 .


Molecular Structure Analysis

The InChI code for 3’-Ethoxy-biphenyl-2-carboxylic acid is 1S/C15H14O3/c1-2-18-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17) . This indicates the presence of an ethoxy group attached to one of the carbon atoms in the biphenyl structure, and a carboxylic acid group attached to another carbon atom.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The chemical synthesis and modification of compounds structurally related to 3'-Ethoxy-biphenyl-2-carboxylic acid have been explored for various applications. One significant synthesis approach involved the transformation of 4-methylsalicylic acid into ethyl 2-ethoxy-4-methylbenzonate, which was then subjected to carboxylation and selective hydrolysis, achieving an overall yield of 58% (W. Mi, 2006). This methodology underscores the potential for creating derivatives of 3'-Ethoxy-biphenyl-2-carboxylic acid through etherification and esterification processes, highlighting its versatility in organic synthesis.

Biomedical and Material Science Applications

In the field of biomedical sciences, derivatives of biphenyl carboxylic acids have been utilized as chemosensors for the selective and sensitive detection of metal ions in living cells. For instance, a compound integrating the aggregation-induced-emission (AIE) effect with carboxylic groups showed high selectivity towards Al(3+), with applications in bioimaging and real-time monitoring of aluminum ions in HeLa cells (Shilang Gui et al., 2015). This demonstrates the potential of 3'-Ethoxy-biphenyl-2-carboxylic acid derivatives in developing advanced materials for biological sensing and imaging.

Catalysis and Electrochemistry

In electrochemistry, tetra-carboxylic acid-based metal-organic frameworks (MOFs) incorporating 3'-Ethoxy-biphenyl-2-carboxylic acid derivatives have shown promise as high-performance bifunctional electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). These MOFs exhibit significant electrocatalytic performance due to the synergistic effect of hybridized metal clusters and the provision of open metal sites, marking them as potential materials for energy conversion and storage applications (Qi Qiu et al., 2020).

Environmental and Photophysical Research

Photophysical studies of related compounds, such as those incorporating the boronic acid functional group, have been conducted to understand their solvatochromic behavior and quantum yield in different solvents. These studies provide insights into the environmental responsiveness of such derivatives and their potential applications in optical materials and environmental sensing (G. V. Muddapur et al., 2016).

properties

IUPAC Name

2-(3-ethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHNGPCYXWZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374463
Record name 3'-Ethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Ethoxy-biphenyl-2-carboxylic acid

CAS RN

669713-70-6
Record name 3′-Ethoxy[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Ethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Ethoxy-biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-Ethoxy-biphenyl-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3'-Ethoxy-biphenyl-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3'-Ethoxy-biphenyl-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3'-Ethoxy-biphenyl-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3'-Ethoxy-biphenyl-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.